molecular formula C9H9Cl2NO4S B13195954 (2S)-2-(3,4-Dichlorobenzenesulfonamido)propanoic acid

(2S)-2-(3,4-Dichlorobenzenesulfonamido)propanoic acid

Cat. No.: B13195954
M. Wt: 298.14 g/mol
InChI Key: KWFPRFAPKAJBSU-YFKPBYRVSA-N
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Description

(2S)-2-(3,4-Dichlorobenzenesulfonamido)propanoic acid is an organic compound characterized by the presence of a sulfonamide group attached to a propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-(3,4-Dichlorobenzenesulfonamido)propanoic acid typically involves the reaction of 3,4-dichlorobenzenesulfonyl chloride with an appropriate amino acid derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-(3,4-Dichlorobenzenesulfonamido)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions include sulfonic acid derivatives, amine derivatives, and various substituted compounds depending on the nucleophile used in the substitution reactions.

Scientific Research Applications

(2S)-2-(3,4-Dichlorobenzenesulfonamido)propanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the inhibition of sulfonamide-sensitive enzymes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of bacterial infections due to its sulfonamide group.

    Industry: The compound is used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of (2S)-2-(3,4-Dichlorobenzenesulfonamido)propanoic acid involves its interaction with specific molecular targets, such as enzymes. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt metabolic pathways and lead to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • (2S)-2-(4-Chlorobenzenesulfonamido)propanoic acid
  • (2S)-2-(3,5-Dichlorobenzenesulfonamido)propanoic acid
  • (2S)-2-(3,4-Difluorobenzenesulfonamido)propanoic acid

Uniqueness

(2S)-2-(3,4-Dichlorobenzenesulfonamido)propanoic acid is unique due to the presence of two chlorine atoms on the benzene ring, which can significantly influence its chemical reactivity and biological activity. The specific positioning of these chlorine atoms can enhance the compound’s ability to interact with target enzymes and improve its inhibitory effects.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C9H9Cl2NO4S

Molecular Weight

298.14 g/mol

IUPAC Name

(2S)-2-[(3,4-dichlorophenyl)sulfonylamino]propanoic acid

InChI

InChI=1S/C9H9Cl2NO4S/c1-5(9(13)14)12-17(15,16)6-2-3-7(10)8(11)4-6/h2-5,12H,1H3,(H,13,14)/t5-/m0/s1

InChI Key

KWFPRFAPKAJBSU-YFKPBYRVSA-N

Isomeric SMILES

C[C@@H](C(=O)O)NS(=O)(=O)C1=CC(=C(C=C1)Cl)Cl

Canonical SMILES

CC(C(=O)O)NS(=O)(=O)C1=CC(=C(C=C1)Cl)Cl

Origin of Product

United States

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